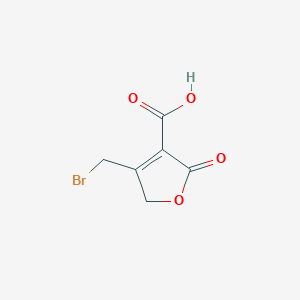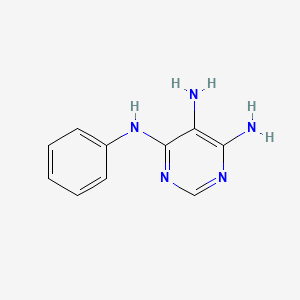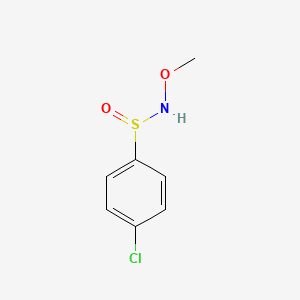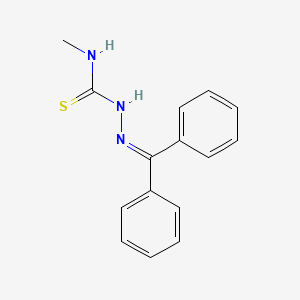![molecular formula C36H26O6 B14005338 Bis[2-(biphenyl-4-yl)-2-oxoethyl] benzene-1,2-dicarboxylate CAS No. 5166-59-6](/img/structure/B14005338.png)
Bis[2-(biphenyl-4-yl)-2-oxoethyl] benzene-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[2-(biphenyl-4-yl)-2-oxoethyl] benzene-1,2-dicarboxylate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of biphenyl groups and ester functionalities, making it a subject of interest in organic synthesis and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-(biphenyl-4-yl)-2-oxoethyl] benzene-1,2-dicarboxylate typically involves the esterification of benzene-1,2-dicarboxylic acid with 2-(biphenyl-4-yl)-2-oxoethyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or a non-acidic catalyst like titanate or stannous oxide . The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient catalytic systems and optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common practices to achieve high-quality products.
Analyse Chemischer Reaktionen
Types of Reactions
Bis[2-(biphenyl-4-yl)-2-oxoethyl] benzene-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The biphenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Bis[2-(biphenyl-4-yl)-2-oxoethyl] benzene-1,2-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and the development of new materials.
Biology: The compound’s structural properties make it useful in studying molecular interactions and biological pathways.
Industry: It is used in the production of polymers, coatings, and other advanced materials.
Wirkmechanismus
The mechanism by which Bis[2-(biphenyl-4-yl)-2-oxoethyl] benzene-1,2-dicarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The biphenyl groups can engage in π-π interactions, while the ester functionalities may participate in hydrogen bonding and other non-covalent interactions. These interactions can influence the compound’s behavior in biological systems and its efficacy in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2-ethylhexyl) benzene-1,2-dicarboxylate: Known for its use as a plasticizer in polymers.
4,4’-Bis(2-bromoacetyl)biphenyl: Used as an intermediate in the synthesis of pharmaceuticals.
Uniqueness
Bis[2-(biphenyl-4-yl)-2-oxoethyl] benzene-1,2-dicarboxylate stands out due to its unique combination of biphenyl and ester groups, which confer distinct chemical and physical properties. This makes it particularly valuable in the development of new materials and in various scientific research applications.
Eigenschaften
CAS-Nummer |
5166-59-6 |
|---|---|
Molekularformel |
C36H26O6 |
Molekulargewicht |
554.6 g/mol |
IUPAC-Name |
bis[2-oxo-2-(4-phenylphenyl)ethyl] benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C36H26O6/c37-33(29-19-15-27(16-20-29)25-9-3-1-4-10-25)23-41-35(39)31-13-7-8-14-32(31)36(40)42-24-34(38)30-21-17-28(18-22-30)26-11-5-2-6-12-26/h1-22H,23-24H2 |
InChI-Schlüssel |
HBMMDTJMHSUXEW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)C3=CC=CC=C3C(=O)OCC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Glycyl-N~6~-[(benzyloxy)carbonyl]lysine](/img/structure/B14005255.png)
![4-Methyl-1-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]pyridin-1-ium bromide](/img/structure/B14005263.png)

![N'-[6-[1-(dimethylamino)ethylideneamino]-9,10-dioxoanthracen-2-yl]-N,N-dimethylethanimidamide](/img/structure/B14005274.png)

![4-Ethynyl-6-fluoro-1-tosyl-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one](/img/structure/B14005278.png)


![Carbamic acid, [(1R)-1-methyl-3-oxobutyl]-, 1,1-dimethylethyl ester](/img/structure/B14005292.png)



![N-{4-[(Triphenyl-lambda~5~-phosphanylidene)acetyl]phenyl}acetamide](/img/structure/B14005307.png)

